![molecular formula C27H32N4O4S B3003099 7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688054-02-6](/img/no-structure.png)

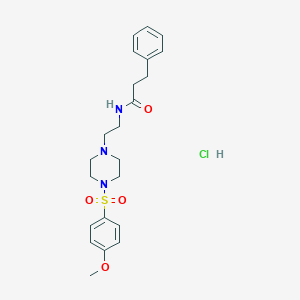

7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

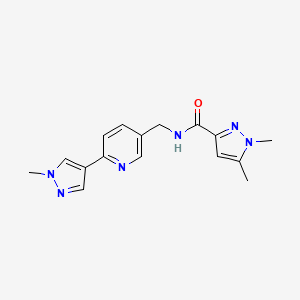

The compound "7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one" is a derivative of quinazoline, a heterocyclic compound that has been extensively studied for its potential pharmacological properties. Quinazoline derivatives have been identified as potent and selective inhibitors of platelet-derived growth factor receptor (PDGFR) phosphorylation, which is a key factor in various biological processes including cell growth and differentiation. These compounds have shown promise in suppressing neointima formation, which is a common issue following vascular injury, and have potential applications in the treatment of conditions such as hypertension and cancer .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves modifications to the quinazoline moiety to enhance biological activity and metabolic stability. In the context of PDGFR inhibition, structure-activity relationship studies have revealed that the substitution of the quinazoline ring and the length of the alkyl group attached to it are critical for the compound's potency. For instance, ethoxy analogues have shown potent activity, and the presence of an oxygen atom within the alkyl chain appears to significantly interact with the beta-PDGFR . This suggests that the synthesis of such compounds requires careful consideration of the substituents on the quinazoline ring to achieve the desired biological effects and to minimize metabolic polymorphism.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their interaction with biological targets. The presence of a 1-aza group is important for activity, while 7-aza and 8-aza substitutions have a detrimental effect on the interaction with beta-PDGFR. The specific arrangement of atoms and functional groups within the quinazoline derivatives determines their ability to bind to the receptor and inhibit its phosphorylation. The compound likely possesses a complex structure with multiple substituents that contribute to its biological activity .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions depending on their substituents. The modifications to the quinazoline ring, such as the introduction of (thio)carbamoyl groups and piperazine rings, are designed to enhance the compound's selectivity and potency as a PDGFR inhibitor. The chemical reactivity of these compounds can also be influenced by the presence of methoxy, ethoxy, and other alkoxy groups, which can affect the compound's pharmacokinetics and metabolic profile .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, stability, and lipophilicity, are influenced by the nature and position of substituents on the quinazoline ring. These properties are important for the compound's bioavailability and distribution within the body. For example, the presence of methoxyethoxy and ethoxyethoxy groups has been associated with potent PDGFR inhibitory activity, which may be attributed to the optimal balance of hydrophilic and lipophilic characteristics that these groups confer to the molecule. Additionally, the metabolic polymorphism observed in Sprague-Dawley rats with certain quinazoline derivatives highlights the importance of designing compounds with consistent metabolic profiles to ensure reliable pharmacological effects .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one with 7-bromoheptanoic acid, followed by the reaction with 3-methyl-4-(3-methylphenyl)piperazine and subsequent reduction of the resulting imine.", "Starting Materials": [ "6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one", "7-bromoheptanoic acid", "3-methyl-4-(3-methylphenyl)piperazine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Condensation of 6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one with 7-bromoheptanoic acid in the presence of sodium hydroxide and ethyl acetate to form the intermediate 7-(6-oxohexyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one.", "Step 2: Reaction of the intermediate with 3-methyl-4-(3-methylphenyl)piperazine in the presence of hydrochloric acid and methanol to form the imine intermediate.", "Step 3: Reduction of the imine intermediate with sodium borohydride in methanol to form the final compound, 7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one." ] } | |

CAS 编号 |

688054-02-6 |

分子式 |

C27H32N4O4S |

分子量 |

508.64 |

IUPAC 名称 |

7-[6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |

InChI |

InChI=1S/C27H32N4O4S/c1-18-7-6-8-20(13-18)30-12-11-29(16-19(30)2)25(32)9-4-3-5-10-31-26(33)21-14-23-24(35-17-34-23)15-22(21)28-27(31)36/h6-8,13-15,19H,3-5,9-12,16-17H2,1-2H3,(H,28,36) |

InChI 键 |

JUFGNTLCKVCWAC-UHFFFAOYSA-N |

SMILES |

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B3003016.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)urea](/img/structure/B3003018.png)

![N-(4-(4-(benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B3003019.png)

![N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]-2-chloroacetamide](/img/structure/B3003025.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B3003031.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3003033.png)